![molecular formula C9H8N2O B067356 1-Imidazo[1,5-A]pyridin-1-YL-ethanone CAS No. 173344-98-4](/img/structure/B67356.png)
1-Imidazo[1,5-A]pyridin-1-YL-ethanone
Übersicht
Beschreibung
1-Imidazo[1,5-a]pyridin-1-yl-ethanone (CAS: 173344-98-4) is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. Its structure comprises an imidazo[1,5-a]pyridine core substituted with an acetyl group at the 1-position. It has been investigated for diverse applications, including as a precursor in synthesizing biologically active derivatives, such as cysteine protease inhibitors, antibacterial agents, and anticancer compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This method is efficient and catalyst-free, making it an attractive option for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for 5-(piperidin-4-yl)isoxazol-3-ol are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(Piperidin-4-yl)isoxazol-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren, was möglicherweise zu neuen Derivaten mit unterschiedlichen Eigenschaften führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Je nach gewünschtem Substitutionsprodukt können verschiedene Nukleophile und Elektrophile verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene Isoxazolderivate ergeben, während die Reduktion verschiedene Piperidinderivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Imidazo[1,5-A]pyridin-1-YL-ethanone is studied for its potential as a therapeutic agent in various diseases. Its applications include:
- Anticancer Activity : Research indicates that derivatives of imidazo[1,5-A]pyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : In silico studies suggest that this compound may target phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. Experimental validation has confirmed its inhibitory activity against PLA2 .
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have demonstrated that imidazo[1,5-A]pyridine derivatives possess antimicrobial effects against a range of pathogens, making them candidates for developing new antibiotics .
- Neuropharmacological Effects : Some derivatives are being explored for their potential as anxiolytic and sedative agents, similar to existing medications like zolpidem .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a series of imidazo[1,5-A]pyridine derivatives. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study 2: Inhibition of Phospholipase A2
In another study focusing on inflammatory diseases, researchers synthesized several derivatives of this compound and assessed their inhibitory effects on PLA2. The most potent compound showed an IC50 value comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for treating inflammatory disorders.
Wirkmechanismus
The mechanism of action of 5-(piperidin-4-yl)isoxazol-3-ol involves its interaction with specific molecular targets. For example, it has been shown to act as an antagonist at the gamma-aminobutyric acid type A (GABAA) receptor, which is involved in inhibitory neurotransmission in the central nervous system . This interaction can modulate neuronal activity and has implications for the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares 1-imidazo[1,5-a]pyridin-1-yl-ethanone with structurally related compounds:
*Estimated based on structural analogs.
Key Observations:
- Bioactivity: The acetyl group in this compound allows versatile derivatization. For example, replacing the acetyl with a hydroxyphenyl group (as in 3a) improves antibacterial potency (MIC₅₀: 0.6–1.4 mg/mL) .
- Bridged Derivatives : Bis(imidazo[1,5-a]pyridyl)arylmethanes show enhanced cytotoxicity (e.g., IC₅₀ < 10 µM against SK-LU-1 lung cancer cells) compared to the parent compound, likely due to dual-targeting interactions .
Enzyme Inhibition
- This compound Derivatives: Exhibit inhibition of cysteine proteases (e.g., papain) with Kᵢ values of 13.75–99.30 mM. Thermodynamic studies indicate hydrophobic and entropic binding modes .
Antimicrobial Activity
- Compound 3a : Demonstrates broad-spectrum antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL) against Gram-positive and Gram-negative bacteria, outperforming simpler acetyl-substituted analogs due to enhanced hydrogen bonding and π-π stacking .
Anticancer Activity
- Bis(imidazo[1,5-a]pyridyl)arylmethanes : Display high cytotoxicity (growth inhibition >80% at 10 µM) against lung, liver, and breast cancer cell lines. The arylmethylene linker enhances DNA intercalation or kinase inhibition .
- Parent Compound (this compound): Limited direct anticancer data, but its derivatives’ activity underscores its role as a scaffold for structural optimization.
Commercial Availability
This compound is commercially available (e.g., J&W Pharmlab) in various quantities (50 mg–5 g) with 96% purity, priced at ¥1,145–17,470 . In contrast, specialized derivatives like bis(imidazo[1,5-a]pyridyl)arylmethanes are typically custom-synthesized, reflecting higher R&D costs.
Biologische Aktivität
1-Imidazo[1,5-A]pyridin-1-YL-ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structure and Properties
This compound belongs to a class of compounds known as imidazopyridines, which are characterized by their nitrogen-containing heterocyclic structures. The compound's molecular formula is , and it features an imidazole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of imidazo[1,5-a]pyridine possess minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown activity against several cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. A detailed structure-activity relationship (SAR) study highlighted that modifications at specific positions on the imidazopyridine scaffold enhance its cytotoxic effects against cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Receptor Interaction : The compound may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.
Case Studies
Several studies have illustrated the biological efficacy of this compound:
- Anticancer Activity : A study investigated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC of 4 μg/mL .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-imidazo[1,5-a]pyridin-1-yl-ethanone, and how are reaction conditions optimized?
- The compound is synthesized via cyclization of imidazo[1,5-a]pyridine derivatives with reagents like ninhydrin at room temperature, followed by purification using column chromatography. Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side products. Structural confirmation employs HRMS, NMR, and single-crystal X-ray diffraction .
- For regioselective synthesis, catalysts (e.g., novel organocatalysts) improve yield and selectivity. Reaction progress is monitored via TLC and spectroscopic methods .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR identifies proton environments and carbon frameworks, while HRMS confirms molecular mass. X-ray crystallography (using SHELX software for refinement) resolves 3D structure and regiochemistry, with data collected on CCD diffractometers and processed via Olex2 .
- DSC/TGA assesses thermal stability, and FT-IR verifies functional groups like carbonyls .
Q. How is cytotoxicity evaluated for imidazo[1,5-a]pyridine derivatives in cancer research?
- MTT assays measure cell viability using human cancer lines (e.g., SK-LU-1, HepG2, MCF-7). Cells are incubated with derivatives for 48–72 hours, followed by absorbance quantification at 570 nm. IC50 values are calculated using nonlinear regression .
- Apoptosis markers (e.g., BAX, Bcl-2) are analyzed via Western blot and RT-PCR to confirm mechanism .
Q. What are the challenges in achieving regioselectivity during synthesis?
- Competing reaction pathways (e.g., nucleophilic attack at different positions) lead to isomers. Strategies include:
- Steric control : Bulky substituents direct reactivity.
- Catalyst design : Metal-free catalysts enhance selectivity in one-pot reactions .
- Regiochemistry is confirmed via NOESY NMR or X-ray crystallography .
Q. How are enzymatic inhibition constants (Ki) determined for derivatives targeting proteases?
- Dixon plots and Lineweaver-Burk analyses are used with papain as a model enzyme. Substrate (e.g., Bz-DL-Arg-pNA) hydrolysis rates are measured at varying inhibitor concentrations. Ki values are derived from slope-intercept comparisons .
- Assays are conducted at multiple temperatures (32–42°C) to study thermodynamic parameters (ΔG, ΔH) .
Advanced Research Questions
Q. How do computational methods aid in designing imidazo[1,5-a]pyridine-based EGFR inhibitors?
- Molecular docking (AutoDock/Vina) predicts binding affinities to EGFR's kinase domain. Umbrella sampling and steered MD simulations quantify binding free energies and transition states. Key interactions (e.g., H-bonding with Thr766, hydrophobic packing with Leu694) guide lead optimization .
- QM/MM models refine electronic interactions for derivatives with nitro or methoxy groups .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis of IC50 values identifies outliers due to assay variability (e.g., cell passage number, serum concentration). Dose-response validation under standardized conditions (e.g., 10% FBS, 37°C, 5% CO2) reduces discrepancies .
- Proteomics profiling distinguishes off-target effects, while SAR studies correlate substituent electronegativity with potency .
Q. How are thermodynamic parameters (ΔG, ΔH) calculated for enzyme-inhibitor complexes?
- Van’t Hoff plots relate Ki values (from Dixon plots) to temperature. ΔG is calculated via , while ΔH and ΔS are derived from slope and intercept of vs. . Errors are minimized using triplicate measurements .
- Isothermal titration calorimetry (ITC) directly measures binding enthalpy, validating computational predictions .
Q. What sustainable methods exist for synthesizing deuterated imidazo[1,5-a]pyridines?
- Chitin/chitosan-derived nitrogen enables catalyst-free, one-pot synthesis in D2O. Deuterium incorporation (>95%) is confirmed via NMR and MS. This method avoids toxic solvents and reduces waste .
- Microwave-assisted reactions shorten reaction times (30 min vs. 24 h) and improve atom economy .
Q. How do crystallographic twinning or disorder affect structural refinement of this compound?
- SHELXL refines twinned data using HKLF5 format. ADDSYM (PLATON) checks for missed symmetry. For disorder, PART instructions split occupancies, and restraints (DFIX, SIMU) stabilize refinement. values < 0.05 indicate high-quality data .
- Hirshfeld surface analysis (CrystalExplorer) visualizes intermolecular interactions, guiding disorder modeling .
Eigenschaften
IUPAC Name |
1-imidazo[1,5-a]pyridin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQYHBKULBTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.